N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c16-11-1-3-12(4-2-11)21-18-8-14(20-21)15(22)19-13(7-17)10-5-6-23-9-10/h1-4,8,10,13H,5-6,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKDHOQREIEEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2=NN(N=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Fluorophenyl)triazole-4-carboxylic Acid
The triazole core is typically constructed via Huisgen 1,3-dipolar cycloaddition. A modified approach from patent US20180029999A1 utilizes 1-substituted-4,5-dibromo-1H-1,2,3-triazole as a precursor. Key steps include:
- Grignard Reaction : Treatment of 4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride in tetrahydrofuran (THF) at −30°C selectively replaces the 5-bromo group, yielding 4-bromo-1H-1,2,3-triazole.
- Carboxylation : Subsequent exposure to carbon dioxide at −10°C introduces a carboxylic acid group at position 4, forming 2-(4-fluorophenyl)triazole-4-carboxylic acid.
Critical Parameters :
Introduction of the Cyano(oxolan-3-yl)methyl Group
The cyano(oxolan-3-yl)methyl moiety is introduced via nucleophilic substitution or reductive amination. A method analogous to US10550107B2 involves:
- Activation of Carboxylic Acid : Conversion of 2-(4-fluorophenyl)triazole-4-carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
- Amidation : Reaction with N-[cyano(oxolan-3-yl)methyl]amine in acetonitrile with N-methyl-2-pyrrolidone (NMP) as a base.
Yield Optimization :
- Excess amine (1.5 equivalents) improves conversion.
- Solvent mixtures (acetonitrile/NMP) enhance solubility of polar intermediates.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Patent US10550107B2 highlights the use of continuous flow reactors for large-scale production. Key advantages include:
- Enhanced Heat Transfer : Mitigates exothermic risks during Grignard reactions.
- Automated Purification : In-line liquid-liquid extraction removes byproducts (e.g., magnesium salts) before amidation.
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 65–75% | 80–85% |
| Purity | 90–92% | 95–98% |
| Solvent Consumption | High (10 L/kg product) | Low (4 L/kg product) |
Crystallization and Polymorph Control
Crystalline form purity is critical for pharmaceutical applications. Patent US10550107B2 details polymorph screening:
- Form-R Crystallization : Dissolving the crude product in isobutyl acetate/methyl cyclohexane (1:3 v/v) at 50°C, followed by cooling to −5°C, yields the thermodynamically stable Form-R.
Key Characterization Data :
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
A modified Huisgen cycloaddition under microwave irradiation (100°C, 30 minutes) reduces reaction time by 70% compared to conventional heating. However, scalability remains limited due to energy input requirements.
Enzymatic Amidation
Pilot studies using immobilized lipases (e.g., Candida antarctica Lipase B) achieve 60–65% conversion in aqueous-organic biphasic systems. While eco-friendly, this method suffers from lower yields and enzyme costs.
Challenges and Optimization Strategies
Byproduct Formation
Major Byproducts :
- 4-Bromo-triazole-5-carboxylic Acid : Forms via incomplete carboxylation.
- N-Cyano Hydrolysis Products : Result from moisture exposure during amidation.
Mitigation Strategies :
- Strict anhydrous conditions (molecular sieves, nitrogen atmosphere).
- Gradient recrystallization (hexane/ethyl acetate) to isolate desired product.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; conditionssolvent like DMF or acetonitrile, base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with similar compounds:
Pharmacological and Physicochemical Comparisons
- Metabolic Stability : The triazole core in the target compound is more resistant to oxidative metabolism compared to oxazole (CAS 1436363-95-9) or pyrazole derivatives .
- Solubility: The oxolan group in the target compound enhances aqueous solubility (>50 μM) compared to chromene- or quinazolinone-containing analogs (<20 μM) .
- Target Selectivity: Fluorophenyl-triazole derivatives (e.g., target compound) often exhibit kinase inhibition (IC₅₀ ~10–100 nM), while quinazolinones () target dihydrofolate reductase (DHFR) or EGFR .
- Toxicity: Cyano groups (target compound) may pose electrophilic risks, whereas trifluoromethylphenyl () or chlorobenzyl groups () could increase off-target effects .
Research Findings
- Target Compound: Limited direct data, but triazole-carboxamides with fluorophenyl groups show inhibitory activity against EGFR (IC₅₀ = 32 nM in analogs) .
- CAS 1436363-95-9 : Oxazole derivatives demonstrate moderate antibacterial activity (MIC = 8 µg/mL against S. aureus) but poor plasma stability .
- Chromene-Triazole Hybrid () : Anticancer activity in MCF-7 cells (IC₅₀ = 5 µM) linked to chromene’s intercalation properties .
- Quinazolinone Derivative (): DHFR inhibition (Ki = 12 nM) with enhanced selectivity over human folate receptors .
Biological Activity
N-[Cyano(oxolan-3-yl)methyl]-2-(4-fluorophenyl)triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a triazole ring, a carboxamide functional group, and a cyano group attached to an oxolane moiety. Its unique structure is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research indicates that triazole derivatives, including this compound, exhibit various biological activities such as anticancer, antimicrobial, and antifungal properties. The following sections detail specific biological activities supported by empirical data.
Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives. For instance:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it demonstrated a GI50 value comparable to established chemotherapeutic agents like doxorubicin in leukemia cell lines .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key cellular pathways associated with proliferation and survival. Computational studies suggest that it may interact with specific targets within cancer cells, leading to apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications:
- Inhibition of Pathogenic Bacteria : Preliminary tests indicate that this compound possesses antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are currently under investigation to establish its efficacy in clinical settings .
Case Studies
- Study on Leukemia Cells : A study focusing on the effects of various triazole derivatives found that this compound had a remarkable effect on leukemia cell lines, particularly in inhibiting cell growth at low concentrations .
- Toxicity Studies : Toxicity assessments conducted on non-cancerous cell lines (e.g., HEK293) revealed that this compound exhibits acceptable biocompatibility, suggesting potential for therapeutic use without significant adverse effects .
Comparative Analysis with Similar Compounds
To understand the relative efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | GI50 (µM) | Activity Type |
|---|---|---|
| N-(4-thiocyanatophenyl)-1H-triazole-4-carboxamide | 0.65 | Anticancer |
| N-(cyano(oxolan-3-yl)methyl)-2-methylquinoline | TBD | Antimicrobial |
| N-(cyano(oxolan-3-yl)methyl)-1-benzothiophene | TBD | Anticancer/Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
